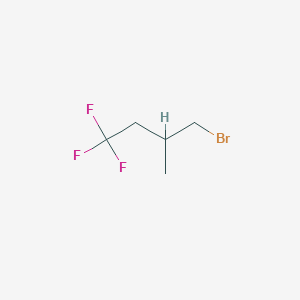

1-Bromo-2-methyl-4,4,4-trifluorobutane

説明

1-Bromo-2-methyl-4,4,4-trifluorobutane is a chemical compound . It is used as a pharmaceutical intermediate . It has been shown to bind to copper, which may lead to potential uses in polymer synthesis .

Synthesis Analysis

This chemical can be synthesized by reacting 1-bromoethanol with 3 equivalents of TFAA and one equivalent of CuCl2 at room temperature in THF .Molecular Structure Analysis

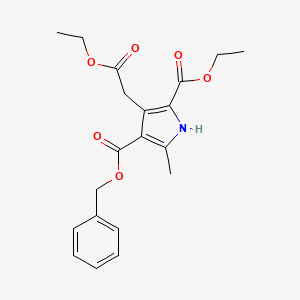

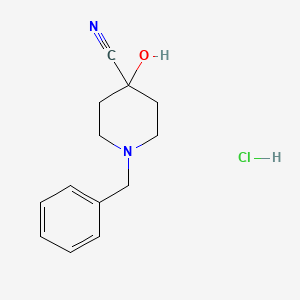

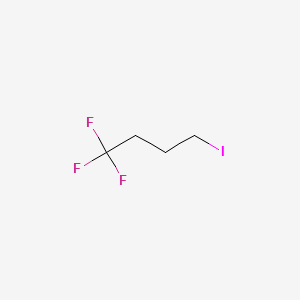

The molecular formula of this compound is C5H8BrF3 . The molecular weight is 205.02 g/mol . The InChI is 1S/C5H8BrF3/c1-4(3-6)2-5(7,8)9/h4H,2-3H2,1H3 .Chemical Reactions Analysis

This compound is effective as a radiosensitizer and can be used to treat cancerous tumors . It also has been shown to bind to copper, which may lead to potential uses in polymer synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 205.02 g/mol , a XLogP3-AA of 3.3 , and a topological polar surface area of 0 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds .科学的研究の応用

Photolysis in Polymer Science : In a study by Kimura and Hamashima (1989), the photochemical reaction of a similar compound, methyl 2-bromo-4,4,4-trichloro-2-methylbutyrate, was investigated. This study is significant for understanding the chemical modifications that can occur in compounds like 1-Bromo-2-methyl-4,4,4-trifluorobutane when exposed to light, which is relevant in the field of polymer science and photolysis.

Electrooxidation in Organic Synthesis : Research by Badoz-lambling et al. (1979) on the electrooxidation of bromoalkanes, including compounds structurally similar to this compound, provides insight into the formation of electrophilic carbon ions. This process is key in organic synthesis, particularly for the conversion of bromoalkanes to alkyl fluorides.

Optical Rotation in Stereochemistry : The study of optical rotation and atomic dimension of optically active bromoalkanes, including this compound, by Brauns (1937), contributes to the understanding of stereochemistry. This research is crucial for comprehending the chiral properties of such compounds, which is vital in the synthesis of enantiomerically pure substances.

Autoxidation in Radical Chemistry : Howard et al. (1977) explored the autoxidation of optically active 1-bromo-2-methylbutane, closely related to this compound. This research is significant in the field of radical chemistry, providing insights into the behavior of bromoalkanes during oxidation processes.

Fluorescence Probing in Photopolymerization : The use of a carbazole derivative, closely related to this compound, as a fluorescent probe in cationic photopolymerization was studied by Ortyl et al. (2014). This application is crucial in real-time monitoring of photopolymerization processes, demonstrating the compound's potential in materials science and spectroscopy.

Spectroscopy and Molecular Structure Analysis : Hinton and Jaques (1975) conducted a nuclear magnetic resonance (NMR) investigation on a compound structurally similar to this compound. This study provides valuable information on the molecular structure and dynamics of such compounds, which is fundamental in the field of spectroscopy and molecular analysis.

Conformational Analysis in Stereochemistry : The conformational analysis of (S)-(+)-1-Bromo-2-methylbutane, closely related to this compound, was carried out by Wang et al. (2002). This research is pivotal in understanding the conformational stability and stereoelectronic effects in such molecules, which has implications in stereochemistry and molecular design.

Safety and Hazards

作用機序

Target of Action

It has been shown to bind tocopper , which suggests that it may interact with copper-containing enzymes or proteins within the body.

Mode of Action

The compound’s ability to bind to copper may influence its interaction with its targets

Biochemical Pathways

Its interaction with copper suggests that it could potentially affect pathways involving copper-dependent enzymes or proteins .

Result of Action

1-Bromo-2-methyl-4,4,4-trifluorobutane has been described as a radiosensitizer , suggesting that it enhances the effects of radiation therapy. This could potentially be used to treat cancerous tumors . .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. , which could affect its distribution and action within the body. Additionally, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . These safety precautions suggest that the compound’s action could be influenced by its physical state and the conditions of its environment.

生化学分析

Biochemical Properties

1-Bromo-2-methyl-4,4,4-trifluorobutane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a substrate for certain enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with proteins and other biomolecules, resulting in various biochemical effects. The nature of these interactions is often characterized by the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling molecules, leading to changes in downstream signaling pathways. Additionally, it can affect the expression of specific genes, resulting in altered cellular responses. The impact on cellular metabolism includes changes in the levels of metabolites and the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation. This binding can result in conformational changes in the enzyme, affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of degradation products that may have different biological activities. Additionally, the long-term exposure to the compound can result in cumulative effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes. Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and alterations in organ function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, leading to its metabolism and the formation of metabolites. These metabolic pathways can influence the compound’s biological activity and its effects on cellular function. Additionally, the compound can affect metabolic flux and the levels of specific metabolites, further influencing cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. This transport can influence the localization and accumulation of the compound within specific cellular compartments. Additionally, the distribution of this compound within tissues can affect its overall biological effects .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological effects. For instance, the presence of this compound in the nucleus can affect gene expression, while its localization in the mitochondria can influence cellular metabolism .

特性

IUPAC Name |

4-bromo-1,1,1-trifluoro-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrF3/c1-4(3-6)2-5(7,8)9/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOPGIIIADAOND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369342 | |

| Record name | 4-bromo-1,1,1-trifluoro-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

203302-90-3 | |

| Record name | 4-bromo-1,1,1-trifluoro-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one](/img/structure/B1333363.png)